molecular formula C22H30O3 B1248778 6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone

6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone

Cat. No. B1248778
M. Wt: 342.5 g/mol
InChI Key: OUBYDRMNFCCAQT-CNGBPTJQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone is an androstanoid.

Scientific Research Applications

Aldosterone Antagonism

  • Research has shown that esters of 17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-gamma-lactone, a closely related compound, exhibit good oral and subcutaneous activity as aldosterone antagonists. These findings contribute to understanding the structure-activity relationships in steroidal compounds (Weier & Hofmann, 1975).

Estrogenic Properties

  • The estrogenic properties of lactones derived from the oxidation of 17alpha-[3-furyl]estradiol derivatives have been studied. Only specific lactones retained the same degree of estrogenic activity as the starting estradiols, highlighting the potential for selective estrogen receptor modulation (Lefebvre & Revesz, 1975).

Steroidal Synthesis

  • In a study focusing on gestodene and drospirenone, researchers identified epimeric lactones as products of acidic treatment. These findings contribute to the broader understanding of steroidal chemistry and potential applications in pharmaceutical development (Colombo et al., 2006).

Novel Stereoselective Synthesis

  • The stereoselective synthesis of 7beta-substituted 4,5alpha-epoxymorphinans was achieved via a novel and reactive gamma-lactone. This represents an advancement in synthetic chemistry, particularly in the context of opioid receptor ligand development (Fujii et al., 2004).

properties

Product Name

6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

(1'S,2'R,5R,8'R,10'R,11'S,15'S)-8'-hydroxy-2',15'-dimethylspiro[furan-5,14'-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane]-2-one

InChI

InChI=1S/C22H30O3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(24)25-21)11-17(23)22-12-13(22)3-7-20(16,22)2/h6,10,13-17,23H,3-5,7-9,11-12H2,1-2H3/t13?,14-,15-,16-,17+,19-,20+,21+,22?/m0/s1

InChI Key

OUBYDRMNFCCAQT-CNGBPTJQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]24C=CC(=O)O4)C[C@H](C56[C@@]3(CCC5C6)C)O

Canonical SMILES

CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC56C=CC(=O)O6)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone
Reactant of Route 2
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone
Reactant of Route 3
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone
Reactant of Route 4
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone
Reactant of Route 5
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone
Reactant of Route 6
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid, gamma-lactone

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